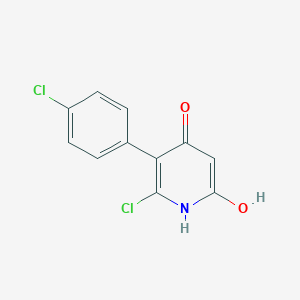![molecular formula C15H11Cl2N3O B7786348 (3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-methylindol-2-one](/img/structure/B7786348.png)
(3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-methylindol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “(3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-methylindol-2-one” is a chemical substance that has garnered interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of the compound “(3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-methylindol-2-one” involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The synthetic routes may involve multiple steps, each requiring precise control of reaction conditions such as temperature, pressure, and pH levels.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up to meet the demand for this compound. Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The optimization of reaction conditions and the use of advanced technologies are crucial in achieving high yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: The compound “(3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-methylindol-2-one” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential in modifying the chemical structure of the compound and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving “this compound” include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific type of reaction and the reagents used. These products can vary widely and may include derivatives with enhanced chemical and physical properties.
Applications De Recherche Scientifique
The compound “(3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-methylindol-2-one” has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in various synthetic processes. In biology, it is studied for its potential effects on biological systems and its role in biochemical pathways. In medicine, “this compound” is investigated for its therapeutic potential and its ability to interact with specific molecular targets. In industry, this compound is utilized in the production of various materials and chemicals.
Mécanisme D'action
The mechanism of action of “(3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-methylindol-2-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological and chemical outcomes, depending on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to “(3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-methylindol-2-one” include those with comparable chemical structures and properties. These compounds may share similar functional groups and reactivity patterns, making them useful for comparative studies.
Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and the distinct properties it exhibits
Conclusion
The compound “this compound” is a versatile chemical substance with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable compound for research and industrial purposes. Further studies and developments in the preparation methods, chemical reactions, and applications of “this compound” will continue to enhance our understanding and utilization of this compound.
Propriétés
IUPAC Name |
(3E)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-methylindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O/c1-20-13-5-3-2-4-10(13)14(15(20)21)19-18-9-6-7-11(16)12(17)8-9/h2-8,18H,1H3/b19-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXSMTLADKXVSJ-XMHGGMMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NNC3=CC(=C(C=C3)Cl)Cl)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=N\NC3=CC(=C(C=C3)Cl)Cl)/C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3Z)-3-[(2-chlorophenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786273.png)
![(3Z)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786278.png)
![(3E)-3-[(3,5-dichlorophenyl)hydrazinylidene]-1-prop-2-enylindol-2-one](/img/structure/B7786283.png)
![(3Z)-6-methyl-3-[(4-propan-2-ylanilino)methylidene]pyran-2,4-dione](/img/structure/B7786289.png)


![ethyl {N'-[(2-nitrophenyl)amino]carbamimidoyl}formate](/img/structure/B7786306.png)
![methyl (E)-4-[[(5E)-4-oxo-5-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1H-imidazol-2-yl]sulfanyl]but-2-enoate](/img/structure/B7786311.png)
![(3E)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one](/img/structure/B7786323.png)
![(3E)-3-[(2-chlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one](/img/structure/B7786328.png)
![(3E)-3-[(4-chlorophenyl)hydrazinylidene]-1-prop-2-ynylindol-2-one](/img/structure/B7786352.png)



